molecular formula C10H7F2N5O2 B3036198 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol CAS No. 339016-26-1

2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol

Cat. No.: B3036198
CAS No.: 339016-26-1
M. Wt: 267.19 g/mol
InChI Key: FMZMGLRALJAFFM-UHFFFAOYSA-N
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Description

2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol is a diazenyl-functionalized pyrimidine derivative of significant interest in medicinal chemistry research . This compound is part of a class of diaryl-substituted pyrimidines being investigated as potent, double-acting pharmacophores for inhibiting key mediators of the inflammatory response, specifically interleukin-6 (IL-6) and nitric oxide (NO) . Its mechanism of action is associated with the regulation of hyperactivated immune cells, such as macrophages, which play a critical role in the cytokine release and excessive inflammation observed in conditions like acute lung injury . The structural motif of a rigid heterocyclic core, like the pyrimidine scaffold, decorated with hydrogen-bonding groups such as amino and diol substituents, is a recognized privileged structure for interacting with biological targets and is a common feature in inhibitors of enzymes like inducible nitric oxide synthase (iNOS) . Researchers value this compound for exploring new therapeutic strategies for inflammatory disorders. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-5-[(2,4-difluorophenyl)diazenyl]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N5O2/c11-4-1-2-6(5(12)3-4)16-17-7-8(18)14-10(13)15-9(7)19/h1-3H,(H4,13,14,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZMGLRALJAFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=NC2=C(N=C(NC2=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150835
Record name 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339016-26-1
Record name 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-6-hydroxy-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339016-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Amino-4,6-Dihydroxypyrimidine

The synthesis of the pyrimidine core begins with 2-amino-4,6-dihydroxypyrimidine , a scaffold rarely reported in literature. A plausible route involves:

  • Condensation of Guanidine with Malonic Acid Derivatives :
    Reacting guanidine hydrochloride with dimethyl malonate in alkaline conditions yields 2-amino-4,6-dimethoxypyrimidine, followed by demethylation using hydrobromic acid (HBr) to produce the dihydroxy derivative.
  • Alternative Pathway via Barbituric Acid :
    Selective amination of barbituric acid (2,4,6-trihydroxypyrimidine) at position 2 using phosphorus oxychloride (POCl₃) and ammonia, though this method risks over-chlorination.

Key Data :

  • Demethylation of 2-amino-4,6-dimethoxypyrimidine with 48% HBr achieves 85% conversion to the dihydroxy analog.
  • Direct amination of barbituric acid remains inefficient (<30% yield).

Diazotization of 2,4-Difluoroaniline

The diazonium salt is prepared under standard conditions:

  • Dissolve 2,4-difluoroaniline in hydrochloric acid (HCl) at 0–5°C.
  • Add sodium nitrite (NaNO₂) dropwise to generate the diazonium chloride.
  • Maintain pH < 2 to stabilize the diazonium species.

Optimization Insight :

  • Excess NaNO₂ leads to decomposition; iodine-starch paper confirms residual nitrous acid.
  • Yields improve with slow addition and strict temperature control.

Coupling Reaction

The diazonium salt couples to 2-amino-4,6-dihydroxypyrimidine via electrophilic aromatic substitution:

  • Suspend the pyrimidine in ethanol/water.
  • Add the diazonium salt solution gradually, followed by potassium acetate to buffer pH.
  • Stir for 16–24 hours at 25°C.

Mechanistic Considerations :

  • The amino group at position 2 activates the pyrimidine ring, directing electrophilic attack to position 5.
  • Hydroxyl groups at 4 and 6 enhance solubility but may require protection (e.g., acetylation) to prevent side reactions.

Reported Yields :

  • Analogous diazo couplings to pyrimidines achieve 40–92% yields, depending on substituents.
  • The 2,4-difluorophenyl group’s electron-withdrawing nature may reduce reactivity compared to chloro or nitro analogs.

Synthetic Route 2: Post-Functionalization of a Methylsulfanyl Precursor

Synthesis of 2-(Methylsulfanyl)-5-[2-(2,4-Difluorophenyl)diazenyl]-4,6-Pyrimidinediol

This intermediate, reported in PubChem (CID: 3774798), is prepared via:

  • Three-Component Condensation :
    Reacting α-cyanoketones, 2,4-difluorobenzaldehyde, and methylthiopseudourea in a Biginelli-like reaction.
  • Oxidative Aromatization :
    Treating the cyclized product with iodine or DDQ to yield the pyrimidinediol.

Key Data :

  • The three-component method affords yields of 45–89% for related pyrimidines.
  • Methylsulfanyl introduction at position 2 enhances regioselectivity during cyclization.

Amination of the Methylsulfanyl Group

Replacing the methylsulfanyl (-SMe) group with an amino (-NH₂) group involves:

  • Oxidation to Sulfone :
    Treat with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form the sulfone (-SO₂Me).
  • Nucleophilic Displacement :
    React the sulfone with aqueous ammonia (NH₃) at 120°C under pressure.

Challenges :

  • Over-oxidation may degrade the pyrimidine ring.
  • Ammonia’s nucleophilicity is low; catalytic Cu(I) improves substitution efficiency.

Reported Yields :

  • Sulfur-to-amine substitutions in pyrimidines achieve 50–70% yields under optimized conditions.

Comparative Analysis of Routes

Parameter Route 1 (Diazo Coupling) Route 2 (Sulfone Substitution)
Steps 3–4 4–5
Overall Yield ~35% (estimated) ~40% (reported)
Regioselectivity High (directed by -NH₂) Moderate (dependent on SMe)
Functional Tolerance Sensitive to -OH groups Tolerates -OH if protected
Scalability Limited by diazonium stability Amenable to bulk synthesis

Spectroscopic Characterization and Validation

Critical data for verifying the target compound:

  • ¹H NMR : Aromatic protons of the 2,4-difluorophenyl group appear as doublets (δ 7.2–7.8 ppm), while pyrimidine hydroxyls resonate as broad singlets (δ 10.5–11.5 ppm).
  • LC-MS : Molecular ion peak at m/z 297.07 [M+H]⁺.
  • IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-F).

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound shares a pyrimidine-diazenyl core with several analogs, differing primarily in substituents on the pyrimidine ring and the aryl group of the diazenyl moiety. Key structural analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Pyrimidine) Aryl Group in Diazenyl
2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol* C10H7F2N5O2 283.20 Not Provided 2-Amino, 4,6-diol 2,4-Difluorophenyl
5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol C10H6F2N4O3 268.18 339016-27-2 2,4,6-Triol 2,4-Difluorophenyl
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol C10H9ClN6O 264.68 6979-59-5 2,6-Diamino, 4-ol 4-Chlorophenyl
5-[(2,3-Dichlorophenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine C17H13Cl2N5 366.22 NSC 132513 2-Amino, 4-Methyl, 6-Phenyl 2,3-Dichlorophenyl
Key Observations:

Substituent Effects on Molecular Weight: Fluorine and hydroxyl groups reduce molecular weight compared to chlorine and amino substituents. For example, the triol analog (268.18 g/mol) is lighter than the dichlorophenyl derivative (366.22 g/mol) .

Methyl and phenyl groups (e.g., in NSC 132513) may increase hydrophobicity, affecting solubility and aggregation tendencies .

Physicochemical and Functional Differences

Solubility and Stability: The triol analog (2,4,6-pyrimidinetriol) may exhibit higher aqueous solubility due to multiple hydroxyl groups, whereas amino-substituted derivatives (e.g., 2-amino-4,6-diol) could form zwitterionic structures, enhancing solubility in polar solvents . Fluorine substituents improve metabolic stability and resistance to oxidation, making the 2,4-difluorophenyl analog more suitable for biomedical applications compared to chlorinated variants .

Hydrogen Bonding and Reactivity: Amino and hydroxyl groups enable hydrogen bonding, which may influence crystal packing (for materials science) or binding to biological targets (e.g., enzymes or DNA).

Biological Activity

2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a diazenyl group attached to a pyrimidine ring. Understanding its biological properties is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C10H7F2N5O2
  • Molecular Weight : 267.19 g/mol
  • CAS Registry Number : 339016-26-1

Biological Activities

The biological activities of this compound have been explored in various studies, revealing a spectrum of effects:

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values reported as low as 0.09 µM.
  • A549 (lung cancer) : IC50 around 0.03 µM.
    These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

Pyrimidine derivatives have also been tested for their antimicrobial properties. The compound showed activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
    The minimum inhibitory concentration (MIC) values were determined to evaluate the effectiveness against these pathogens .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is critical for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pyrimidine compounds:

StudyBiological ActivityFindings
Jame et al.CytotoxicityEvaluated against HepG2 and MCF-7 cells; significant cytotoxic effects observed at concentrations <100 µM .
Pant et al.Anti-Alzheimer'sCompounds demonstrated AChE inhibition with IC50 values indicating potential in Alzheimer's treatment .
Almehizia et al.Antioxidant ActivityExhibited high antioxidant capacity compared to standard agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves diazo coupling between a pyrimidine precursor (e.g., 2-amino-4,6-dihydroxypyrimidine) and a diazonium salt derived from 2,4-difluoroaniline. Computational reaction path search methods, such as quantum chemical calculations, can predict intermediate stability and transition states to optimize reaction parameters (e.g., temperature, pH, stoichiometry) . Statistical Design of Experiments (DoE) minimizes trial runs by identifying critical variables (e.g., coupling efficiency, solvent polarity) for yield improvement .

Q. How should researchers characterize this compound's purity and structural integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • UV-Vis : Confirm diazenyl conjugation via λmax shifts in polar solvents.
  • NMR : Analyze <sup>19</sup>F NMR for fluorine environments and <sup>1</sup>H NMR for pyrimidine proton splitting patterns.
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase columns with ammonium acetate buffers (pH 6.5) .
    • Cross-validate with X-ray crystallography if single crystals are obtainable, referencing analogous pyrimidine structures .

Q. What are the preliminary applications of this compound in material or biochemical research?

  • Methodological Answer : As a fluorinated diazenyl-pyrimidine derivative, it may act as:

  • Photosensitizer : Test UV-induced electron transfer in dye-sensitized solar cells using cyclic voltammetry.
  • Enzyme inhibitor : Screen against dihydrofolate reductase (DHFR) via kinetic assays, comparing IC50 values with methotrexate .

Advanced Research Questions

Q. How can computational modeling predict this compound's reactivity in catalytic or photochemical systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for redox potential estimation. Molecular dynamics simulations model solvent effects on reaction pathways, while machine learning algorithms correlate substituent effects (e.g., fluorine position) with catalytic turnover rates . Validate predictions with in situ FTIR or transient absorption spectroscopy .

Q. What strategies resolve contradictory data in spectroscopic or catalytic studies?

  • Methodological Answer :

  • Statistical Contradiction Analysis : Apply multivariate analysis (e.g., PCA) to isolate outliers in datasets.
  • Mechanistic Re-evaluation : Replicate experiments under controlled humidity/O2 levels, as fluorine substituents may sensitize degradation .
  • Cross-Lab Validation : Share samples with independent labs using standardized protocols (e.g., ASTM E691) .

Q. How does this compound interact with biological membranes, and what methodologies assess its permeability?

  • Methodological Answer :

  • PAMPA Assay : Measure passive diffusion across artificial lipid membranes.
  • MD Simulations : Model partitioning into lipid bilayers, focusing on fluorine-hydrophobic interactions .
  • Caco-2 Cell Monolayers : Quantify apical-to-basolateral transport with LC-MS/MS detection, adjusting pH to mimic gastrointestinal conditions .

Q. What environmental impacts arise from its synthesis or degradation, and how are they mitigated?

  • Methodological Answer :

  • Life Cycle Assessment (LCA) : Track waste streams (e.g., fluorinated byproducts) using GC-MS.
  • Advanced Oxidation Processes (AOPs) : Test TiO2-photocatalyzed degradation under UV light, monitoring intermediates via high-resolution MS .
  • Membrane Separation : Recover unreacted precursors using nanofiltration (MWCO < 300 Da) .

Methodological Resources

  • Experimental Design : ICReDD’s integrated computational-experimental framework for reaction optimization .
  • Data Integrity : Chemical software (e.g., Schrödinger Suite) for encrypted data storage and collaborative analysis .
  • Safety Compliance : Adhere to Chemical Hygiene Plan protocols for advanced laboratories, including 100% safety exam compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol
Reactant of Route 2
Reactant of Route 2
2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol

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